1,4-Dimethoxy-2-(2-nitroethyl)benzene
Overview
Description
1,4-Dimethoxy-2-(2-nitroethyl)benzene, also known as 2,5-Dimethoxy-β-nitrostyrene, is a chemical compound with the molecular formula C10H11NO4 . It has a molecular weight of 209.199 and an exact mass of 209.068802 .
Synthesis Analysis
The synthesis of this compound involves nitromethane and 2,5-Dimethoxybenzene . The literature suggests that the reaction was carried out in the presence of ethanol .Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The structure can be viewed in 3D for a more detailed understanding .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 350.8±27.0 °C at 760 mmHg, and a melting point of 116-120ºC (lit.) . It has a flash point of 163.2±25.7 °C .Scientific Research Applications
Antiferromagnetic Exchange Interaction
1,4-Dimethoxy-2-(2-nitroethyl)benzene has been studied in the context of antiferromagnetic exchange interactions. A research study prepared a related compound, 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide), and investigated its properties. The study highlighted its potential in understanding magnetic interactions at a molecular level (Fujita et al., 1996).
Overcharge Protection in Lithium-Ion Batteries
Another significant application is in lithium-ion batteries. This compound, among other compounds, has been evaluated as an overcharge protection additive. It demonstrated improved overcharging tolerance and compatibility with certain battery electrodes (Ren Chun, 2012).
Electrochemical Synthesis
The compound has also been used in electrochemical synthesis processes. A method involving the indirect electrosynthesis of substances using this compound as an intermediate product was developed. This process opens up new possibilities for producing various N-arylazoles (Burasov et al., 2005).
Photoluminescent Materials
Research into photoluminescent materials has also incorporated derivatives of this compound. The synthesis of specific oligo-polyphenylenevinylene copolymers, which show potential in electronic spectroscopy, includes this compound as a part of their structure (Sierra & Lahti, 2004).
Safety and Hazards
Properties
IUPAC Name |
1,4-dimethoxy-2-(2-nitroethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-14-9-3-4-10(15-2)8(7-9)5-6-11(12)13/h3-4,7H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUZVPWCADDBBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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